![molecular formula C9H16N4O B1373995 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine CAS No. 1247783-32-9](/img/structure/B1373995.png)

2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine

Overview

Description

Molecular Structure Analysis

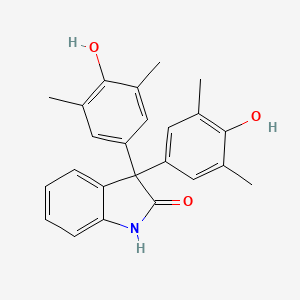

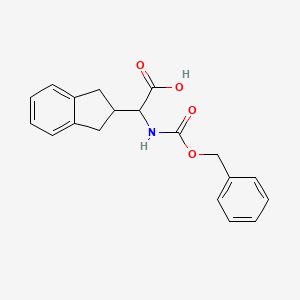

The molecular structure of “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine” would likely include a morpholine ring (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom) and a 1,2,4-triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms) .Scientific Research Applications

Antileishmanial Activity : Süleymanoğlu et al. (2018) conducted a study on 1,2,4-triazole derivatives with morpholine, demonstrating significant antiparasitic and antileishmanial activities. This indicates the compound's potential in antiparasitic drug development (Süleymanoğlu et al., 2018).

Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) explored a morpholine derivative as an orally active neurokinin-1 receptor antagonist. This research highlights its potential in treating emesis and depression (Harrison et al., 2001).

Antimicrobial Agents : Sahin et al. (2012) synthesized morpholine-containing 1,2,4-triazole derivatives as antimicrobial agents. Some of these compounds showed good or moderate antimicrobial activity, suggesting their application in combating microbial infections (Sahin et al., 2012).

Antifungal and Antimicrobial Drug Development : Bushuieva et al. (2022) researched the mutagenic effects and predicted carcinogenicity of a morpholine-containing 1,2,4-triazole derivative. This research is directed towards creating new drugs with antifungal activity (Bushuieva et al., 2022).

Antioxidant Activities : Kol et al. (2016) synthesized novel 1,2,4-triazol-5-ones with a morpholine moiety and evaluated their antioxidant capacities. This suggests potential applications in combating oxidative stress-related diseases (Kol et al., 2016).

Xanthine Oxidase Inhibitors and Anti-inflammatory Agents : Šmelcerović et al. (2013) studied morpholine-2,5-diones as xanthine oxidase inhibitors with potential use in treating gout and inflammatory conditions (Šmelcerović et al., 2013).

Antimicrobial Activities of Azole Derivatives : Başoğlu et al. (2013) synthesized 1,2,4-triazole derivatives incorporating morpholine and evaluated their antimicrobial activities, indicating potential uses in treating microbial infections (Başoğlu et al., 2013).

Fungicidal Evaluation : Yu et al. (2009) designed and synthesized novel 1,2,4-triazole propan-2-ol derivatives as candidate fungicides, showing promising results against common pathogens (Yu et al., 2009).

Future Directions

The future directions for research on “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine” could include further investigation into its synthesis, properties, and potential applications. Given the biological activity of other 1,2,4-triazole derivatives, it could be of interest to explore the potential biological activity of this compound .

Mechanism of Action

Target of Action

It is suggested that this compound may have potential as an antidepressant and as a non-purine xanthine oxidase inhibitor . Xanthine oxidase is an enzyme involved in purine metabolism and its inhibition is used in the treatment of gout .

Mode of Action

As a potential xanthine oxidase inhibitor, it could theoretically prevent the conversion of hypoxanthine and xanthine to uric acid, thereby reducing uric acid levels and alleviating symptoms of gout .

Biochemical Pathways

If it acts as a xanthine oxidase inhibitor, it would impact the purine degradation pathway .

Result of Action

As a potential xanthine oxidase inhibitor, it could theoretically reduce uric acid levels, which could alleviate symptoms of gout .

Properties

IUPAC Name |

2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-6(2)8-11-9(13-12-8)7-5-10-3-4-14-7/h6-7,10H,3-5H2,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFXYMDEEGINSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=N1)C2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373913.png)

![4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1373930.png)